Ethyl 5-aminopyridazine-3-carboxylate

Description

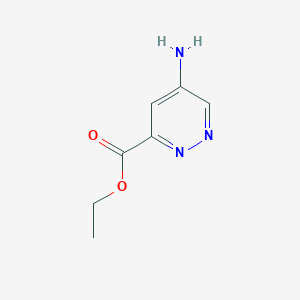

Ethyl 5-aminopyridazine-3-carboxylate is a heterocyclic compound featuring a six-membered pyridazine ring substituted with an amino group at position 5 and an ethyl carboxylate ester at position 3.

Properties

CAS No. |

916056-74-1 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

ethyl 5-aminopyridazine-3-carboxylate |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)6-3-5(8)4-9-10-6/h3-4H,2H2,1H3,(H2,8,10) |

InChI Key |

RZTMRBOCCHNLMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminopyridazine-3-carboxylate typically involves the reaction of ethyl 3,6-dichloropyridazine-4-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminopyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 5-aminopyridazine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-aminopyridazine-3-carboxylate serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for modifications that can enhance biological activity.

Table 1: Synthesis of Pharmaceutical Derivatives

| Derivative | Activity Type | Reference |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Anticancer | Aladdin Scientific Data |

| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Antimicrobial | Ambeed Product Data |

Organic Synthesis

The compound is utilized in synthesizing heterocyclic compounds known for their biological activity. Its reactivity can be harnessed to develop novel materials with specific properties.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing pyrazolo[1,5-a]pyridine derivatives, which have shown promise as anti-inflammatory agents. The reaction conditions involved heating with specific catalysts, yielding products with significant biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes associated with disease processes.

- Antimicrobial Properties : Certain derivatives have demonstrated strong antibacterial activity against resistant strains of bacteria.

- Anti-inflammatory Effects : Compounds similar to this compound have been shown to reduce inflammatory markers in both in vitro and in vivo models.

- Antiparasitic Activity : Investigations revealed significant activity against parasites responsible for diseases like malaria and Chagas disease.

Antimicrobial Properties

A study investigating various aminopyridine derivatives found that certain compounds exhibited strong antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on structures similar to this compound.

Anti-inflammatory Research

Research focused on derivatives similar to this compound demonstrated their ability to reduce inflammatory markers in models of inflammatory diseases, suggesting therapeutic potential.

Antiparasitic Investigations

Research into aminopyridine derivatives showed significant activity against parasites responsible for diseases such as malaria and Chagas disease, indicating that this compound might also be effective in this domain.

Mechanism of Action

The mechanism of action of ethyl 5-aminopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyrazole Derivatives

Ethyl 5-aminopyridazine-3-carboxylate shares functional group similarities with pyrazole-based esters, such as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate () and ethyl 1-alkyl-3-substituted-5-aminopyrazole-4-carboxylate (). Key differences include:

- Ring Size and Aromaticity : Pyridazine (six-membered, two nitrogen atoms) exhibits distinct electronic properties compared to pyrazole (five-membered, two adjacent nitrogen atoms), influencing reactivity and hydrogen-bonding capabilities.

- Substituent Effects: The amino group in pyridazine derivatives enhances nucleophilicity at position 5, whereas hydroxyl groups in pyrazoles (e.g., ) favor tautomerization and acid-base reactivity .

Thiazole and Pyridine Analogs

Compounds like ethyl 5-aminothiazole-4-carboxylate () and ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate () highlight the impact of heteroatom positioning:

- Thiazole vs. Pyridazine : Thiazoles (sulfur and nitrogen in a five-membered ring) exhibit stronger electron-withdrawing effects compared to pyridazines, altering solubility and metabolic stability.

- Cyano and Sulfanyl Groups: The presence of cyano () or sulfanyl groups introduces steric and electronic constraints absent in the amino-substituted pyridazine, affecting binding affinity in biological systems .

Substituent Position and Functional Group Variations

- Amino vs. Hydroxyl Groups: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate () demonstrates reduced basicity compared to amino-substituted analogs, influencing solubility and intermolecular interactions.

- Ester Flexibility : Ethyl carboxylate esters (common in ) enhance lipophilicity, but steric hindrance from substituents (e.g., methoxyphenyl in ) can modulate reactivity in nucleophilic acyl substitution reactions .

Data Tables for Comparative Analysis

Table 1: Key Structural and Functional Group Comparisons

Research Findings and Implications

- Reactivity: The amino group in this compound likely participates in cyclization and coupling reactions, similar to pyrazole analogs ().

- Synthetic Challenges : Positional isomerism in pyridazines (vs. pyrazoles) may complicate regioselective functionalization, necessitating advanced catalysis or protecting group strategies .

Biological Activity

Ethyl 5-aminopyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H10N2O2

- Molar Mass : Approximately 166.18 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a carboxylate ester, which contributes to its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, highlighting its potential as an antimicrobial agent. The presence of the amino group in its structure is often associated with enhanced pharmacological effects, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have shown that this compound and its derivatives possess anticancer properties. For instance, a derivative was found to significantly inhibit tumor cell colony formation and migration in HeLa cells, with an IC50 value of approximately 0.737 μM. This compound also induced early apoptosis in cancer cells, suggesting a mechanism that may involve disruption of mitochondrial membrane potential and anti-tubulin activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or modulation of various cellular pathways relevant to inflammation and cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H11N2O2 | Contains an additional methyl group; potential for different activity |

| 5-Aminopyridine-3-carboxylic acid | C7H8N2O2 | Lacks the ethyl ester; more polar, potentially differing reactivity |

| Ethyl 4-amino-pyridine-3-carboxylate | C8H10N2O2 | Different position of amino group; alters reactivity |

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of this compound as a lead compound for further research.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of ethyl 5-amino derivatives against various cancer cell lines, revealing significant cytotoxicity and potential as therapeutic agents for breast and colon cancers .

- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of ethyl 5-aminopyridazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, suggesting further exploration into their use as antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.